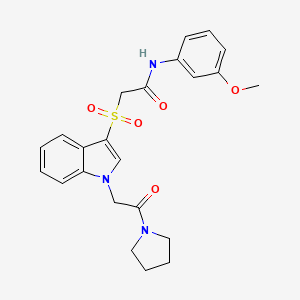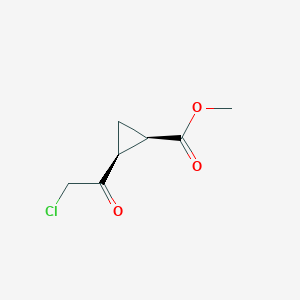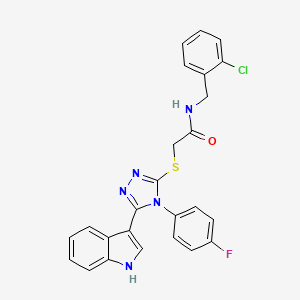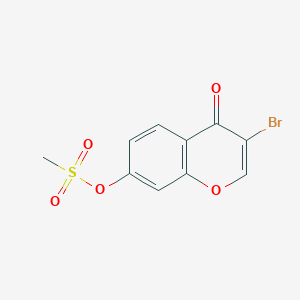
N-(2-acetylphenyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetylphenyl)-2-chloroacetamide, also known as N-acetyl-2-chloro-4'-methylphenyl hydrazine (NMSPH), is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. NMSPH is a derivative of hydrazine and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(2-acetylphenyl)-2-chloroacetamide derivatives, particularly chloroacetamides, are significant in agriculture for their herbicidal properties. For instance, chloroacetamide herbicides such as alachlor and metazachlor are used to control grasses and broad-leaved weeds in various crops, including cotton, brassicas, and maize (Weisshaar & Böger, 1989). Additionally, N-(1-arylethenyl)-2-chloroacetamides have shown effectiveness against upland weeds (Okamoto et al., 1991).
Biological Potential and Pharmacokinetics
Research indicates the potential biological activity of N-(substituted phenyl)-2-chloroacetamides. By applying Lipinski and Ghose’s rules, it's revealed that these compounds fulfill the requirements for bioactive compounds. Their lipophilicity, a key factor in biological activity, has been assessed using chromatographic techniques (Vastag et al., 2018).
Tyrosinase Inhibition
N-(4-acetylphenyl)-2-chloroacetamide is of interest as a potential tyrosinase inhibitor. Tyrosinase inhibition is relevant for treating dermatological disorders and potentially linked to Parkinson's disease. The synthesis and structural analysis of this compound provide insight into its inhibitory potential (Ashraf et al., 2016).
Antibacterial and Antifungal Properties
Derivatives of this compound, like those combined with benzimidazole, show promising antibacterial and antifungal activities. This is illustrated by the synthesis of chalcone-possessing benzimidazole derivatives which demonstrated significant antimicrobial properties (Parikh & Joshi, 2012).
Antiviral and Neuroprotective Effects
Anilidoquinoline derivatives related to this compound have shown therapeutic effects against Japanese encephalitis, with significant antiviral and antiapoptotic effects observed in vitro (Ghosh et al., 2008).
Safety and Hazards
Zukünftige Richtungen
The integration of boronic acid with peptides has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . This could potentially pave the way for developing a growing number of peptide boronic acids and related compounds .
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit inhibitory effects against cyclooxygenase-1/2 (cox-1/2) and lipoxygenase-5 activities . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammation and other physiological processes .
Mode of Action
It is known that similar compounds can form three-center hydrogen bonds, as demonstrated by x-ray diffraction analysis . This suggests that N-(2-acetylphenyl)-2-chloroacetamide may interact with its targets through hydrogen bonding, leading to changes in the targets’ function .
Biochemical Pathways
Given its potential inhibitory effects on cox-1/2 and lipoxygenase-5, it may impact the arachidonic acid metabolism pathway . This could lead to downstream effects on inflammatory responses and other physiological processes.
Result of Action
Similar compounds have shown potential antioxidant and antibacterial activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)8-4-2-3-5-9(8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPRTVLCALOMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)



![4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2978174.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2978182.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)
